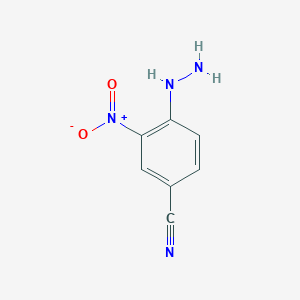

4-Hydrazinyl-3-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-4-5-1-2-6(10-9)7(3-5)11(12)13/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRPQDRZWGJVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393327 | |

| Record name | 4-hydrazinyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124839-61-8 | |

| Record name | 4-hydrazinyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Hydrazinyl-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Hydrazinyl-3-nitrobenzonitrile (CAS No. 124839-61-8). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of published data for this specific compound, this guide combines documented information with data extrapolated from closely related analogs to provide a thorough understanding. All extrapolated data is clearly identified. This guide includes a detailed synthesis protocol, a summary of known and predicted chemical properties, and a discussion of its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound containing a nitrile, a nitro group, and a hydrazinyl functional group. These functionalities impart a unique electronic and chemical character to the molecule, making it a versatile building block in organic synthesis.

| Property | Value | Source/Notes |

| IUPAC Name | This compound | --- |

| CAS Number | 124839-61-8[1] | --- |

| Molecular Formula | C₇H₆N₄O₂[1] | --- |

| Molecular Weight | 178.15 g/mol [1] | --- |

| Appearance | Yellow to orange solid (Predicted) | Based on related nitro-aromatic compounds. |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected. | Predicted based on functional groups. |

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated precursor with hydrazine. The most commonly cited precursor is 4-chloro-3-nitrobenzonitrile. A historical synthesis was reported by Borsche in 1921.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzonitrile

This protocol is based on the classical method described by Borsche (1921) and general synthetic procedures for similar reactions.

Materials:

-

4-Chloro-3-nitrobenzonitrile

-

Hydrazine hydrate

-

Ethanol

-

Water

-

Standard laboratory glassware and reflux apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzonitrile in ethanol.

-

To this solution, add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to the starting material should be at least 2:1 to ensure complete reaction and to act as a scavenger for the HCl byproduct.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

The product, this compound, is expected to precipitate from the solution upon cooling. If precipitation is incomplete, the reaction mixture can be concentrated under reduced pressure.

-

Collect the solid product by filtration and wash it with cold water to remove any remaining hydrazine salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Logical Workflow for Synthesis:

Spectroscopic and Analytical Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Signals for the hydrazinyl protons (-NHNH₂) would appear as broad singlets, with their chemical shift being dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would appear in the range of 110-150 ppm. The carbon of the nitrile group (C≡N) is expected to have a chemical shift around 115-120 ppm. |

| IR Spectroscopy | Characteristic peaks for the N-H stretching of the hydrazine group (around 3200-3400 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 178.15. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the hydrazine moiety. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three functional groups:

-

Hydrazinyl Group: This group is nucleophilic and can readily react with electrophiles. It is particularly known to undergo condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is fundamental to its use as a building block for more complex molecules, including various heterocyclic systems.

-

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine. It can also participate in cycloaddition reactions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which opens up further synthetic possibilities.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the hydrazone and nitroaromatic moieties are present in numerous biologically active compounds.

-

Hydrazone Derivatives: Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[3][4]

-

Nitroaromatic Compounds: Many nitroaromatic compounds exhibit biological activity, often related to their ability to undergo bioreduction to reactive intermediates.

Given these precedents, this compound is a promising scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives could be explored as inhibitors of specific signaling pathways implicated in cancer or infectious diseases. One such pathway that is often modulated by related compounds is the NFκB signaling pathway, which is crucial in inflammatory responses and cell survival.

Hypothetical Signaling Pathway Modulation:

Safety and Handling

No specific safety data sheet (SDS) for this compound is currently available. However, based on the known hazards of related compounds such as nitrobenzonitriles and hydrazines, the following precautions should be taken:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from strong oxidizing agents.

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

It is imperative to consult the safety data sheets of analogous compounds and to handle this chemical with extreme care in a controlled laboratory setting.

Conclusion

This compound is a chemical compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. While comprehensive data on its properties are limited, its known synthesis and the reactivity of its functional groups suggest a wide range of possible applications in the development of novel molecules with diverse biological activities. Further research is warranted to fully characterize this compound and to explore the therapeutic potential of its derivatives.

References

- 1. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 124839-61-8|this compound|BLD Pharm [bldpharm.com]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Hydrazinyl-3-nitrobenzonitrile

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 4-hydrazinyl-3-nitrobenzonitrile, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the key spectroscopic and synthetic methodologies required to confirm the molecular structure of this compound, presenting data in a clear and accessible format for laboratory application.

Compound Identification

This compound is a substituted aromatic compound with the chemical formula C₇H₆N₄O₂. Its molecular weight is 178.15 g/mol , and it is registered under CAS number 124839-61-8. The structural formula, presented in Figure 1, features a benzonitrile core substituted with a hydrazinyl group at the 4-position and a nitro group at the 3-position.

Figure 1. Chemical Structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 4-bromo-3-nitrobenzonitrile, with hydrazine.[1] A detailed experimental protocol for this synthesis is provided below.

Synthesis of this compound from 4-Bromo-3-nitrobenzonitrile

Materials:

-

4-Bromo-3-nitrobenzonitrile

-

Hydrazine hydrate

-

Ethanol

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-nitrobenzonitrile in ethanol.

-

To this solution, add an excess of hydrazine hydrate dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product, which may precipitate upon cooling, is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Experimental Workflow for Synthesis

Structure Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazinyl group. The predicted chemical shifts (δ) are summarized in Table 1.

Table 1. Predicted ¹H NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-2 |

| ~7.0 | d | 1H | H-5 |

| ~7.5 | dd | 1H | H-6 |

| ~4.5 | br s | 2H | -NH₂ |

| ~6.0 | br s | 1H | -NH- |

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions. The signals for the hydrazinyl protons (-NH₂ and -NH-) are expected to be broad and may exchange with D₂O.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms are presented in Table 2.

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-4 |

| ~140 | C-3 |

| ~135 | C-6 |

| ~120 | C-2 |

| ~118 | C-5 |

| ~115 | -CN |

| ~105 | C-1 |

Note: The assignments are based on the expected electronic effects of the substituents on the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption frequencies for this compound are summarized in Table 3.

Table 3. Predicted FT-IR Spectral Data for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (Hydrazine) |

| 2230-2210 | C≡N | Stretching (Nitrile) |

| 1620-1580 | C=C | Stretching (Aromatic) |

| 1550-1500 | N-O | Asymmetric Stretching (Nitro) |

| 1350-1300 | N-O | Symmetric Stretching (Nitro) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z ratio of 178. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the hydrazinyl group (N₂H₃).

Table 4. Predicted Mass Spectrometry Data for this compound.

| m/z | Assignment |

| 178 | [M]⁺ |

| 132 | [M - NO₂]⁺ |

| 147 | [M - N₂H₃]⁺ |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.

Potential Applications and Significance

Compounds containing hydrazinyl and nitro functional groups are of significant interest in medicinal chemistry due to their diverse biological activities. Hydrazone derivatives, which can be formed from hydrazinyl compounds, have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. Furthermore, many nitroaromatic compounds are known to have therapeutic applications. The structure elucidation of this compound is a critical step in exploring its potential as a lead compound in drug discovery and development.

This technical guide serves as a foundational resource for researchers working with this compound, providing the necessary theoretical and practical information for its synthesis and structural verification.

References

physical and chemical properties of 4-Hydrazinyl-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Hydrazinyl-3-nitrobenzonitrile (CAS No. 124839-61-8), a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis, characterization, and safety, and where experimental data is unavailable, provides information on closely related compounds to infer potential properties and reactivity.

Introduction

This compound is a substituted aromatic compound containing a nitrile, a nitro group, and a hydrazinyl moiety. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a variety of heterocyclic compounds and as a potential pharmacophore in drug discovery. The electron-withdrawing nature of the nitrile and nitro groups, combined with the nucleophilic character of the hydrazinyl group, imparts a distinct reactivity profile to the molecule.

Chemical and Physical Properties

Identifiers and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 124839-61-8 | [1][2] |

| Molecular Formula | C₇H₆N₄O₂ | [1][3] |

| Molecular Weight | 178.15 g/mol | [1][3] |

| SMILES | N#CC1=CC=C(NN)C(--INVALID-LINK--=O)=C1 | [1] |

| MDL Number | MFCD00051699 | [1] |

Predicted and Comparative Physical Properties

Direct experimental values for properties such as melting point, boiling point, and solubility of this compound are not currently published. The table below includes data for related compounds to provide an estimation.

| Property | This compound (Predicted/Unavailable) | 4-Hydroxy-3-nitrobenzonitrile | 4-Nitrobenzonitrile | 3-Nitrobenzonitrile |

| Melting Point | Not available | 146-148 °C | 144-147 °C | 115-119 °C |

| Boiling Point | Not available | Not available | Not available | 165 °C (21 mmHg) |

| Solubility | Not available | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | Sparingly soluble in water; soluble in chloroform, acetic acid, and hot ethanol. | Sparingly soluble in water. |

Note: The properties of related compounds are sourced from various chemical suppliers and databases.[4][5][6]

Synthesis and Reactivity

Synthetic Route

The primary synthetic route reported for this compound is the nucleophilic aromatic substitution of a halogen atom in a precursor molecule with hydrazine. Specifically, it can be synthesized from 4-Bromo-3-nitrobenzonitrile.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol (General)

While a detailed experimental protocol for the synthesis of this compound is not explicitly available, a general procedure for the reaction of a halo-nitroaromatic compound with hydrazine hydrate would involve the following steps. This protocol is based on a historical reference by Borsche (1921) and general knowledge of similar reactions.

Materials:

-

4-Bromo-3-nitrobenzonitrile

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 4-Bromo-3-nitrobenzonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

The crude product should be purified, for example, by recrystallization from a suitable solvent to yield pure this compound.

Workflow Diagram:

Figure 2: General experimental workflow for synthesis.

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Hydrazinyl Group: This group is nucleophilic and can react with electrophiles. It is particularly reactive towards aldehydes and ketones to form hydrazones. This reactivity is a cornerstone for the synthesis of various heterocyclic compounds and has been widely exploited in the development of bioactive molecules.[7]

-

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which opens up further avenues for derivatization.

-

Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution due to the presence of the nitro and nitrile groups.

Spectral Data

Although a commercial supplier mentions the availability of NMR, HPLC, and LC-MS data for this compound, this data is not publicly accessible.[1] The expected spectral characteristics are discussed below based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazinyl group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The NH and NH₂ protons of the hydrazinyl group will likely appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the carbon of the nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching (hydrazinyl group): around 3300-3400 cm⁻¹

-

C≡N stretching (nitrile group): around 2220-2260 cm⁻¹

-

N-O stretching (nitro group): two strong bands around 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric)

-

C=C stretching (aromatic ring): around 1450-1600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 178.15 g/mol . Fragmentation patterns would likely involve the loss of small molecules such as HCN, NO₂, and NH₂NH.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the broader class of hydrazone derivatives is known to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial

-

Anticancer

-

Anti-inflammatory

-

Anticonvulsant

These activities are often attributed to the azometine group (-NHN=CH-) formed upon reaction of the hydrazinyl moiety with carbonyl compounds.[7] The presence of the nitrobenzonitrile scaffold may further modulate the biological activity. For instance, some nitrophenyl-containing hydrazones have shown promising antiproliferative activity against cancer cell lines.[8]

Potential Signaling Pathway Interactions (Hypothetical):

Given the known activities of related compounds, this compound or its derivatives could potentially interact with various signaling pathways. A logical relationship diagram for investigating its potential as an anticancer agent is presented below.

Figure 3: Hypothetical signaling pathway investigation.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The safety precautions outlined below are based on the known hazards of structurally similar compounds such as 4-Hydroxy-3-nitrobenzonitrile and 4-Nitrobenzonitrile.[4][9]

Potential Hazards:

-

Harmful if swallowed, inhaled, or absorbed through the skin.

-

Causes skin, eye, and respiratory tract irritation.

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific molecule, its structural features suggest a rich reactivity profile that can be exploited for the creation of diverse and complex molecules. Further research is warranted to fully characterize its physical and chemical properties, elucidate its biological activities, and establish a detailed safety profile. This guide serves as a foundational resource for researchers interested in exploring the potential of this intriguing compound.

References

- 1. 124839-61-8|this compound|BLD Pharm [bldpharm.com]

- 2. 4-HYDRAZINO-3-NITROBENZONITRILE | 124839-61-8 [chemicalbook.com]

- 3. 4-HYDRAZINO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Hydroxy-3-nitrobenzonitrile 98 3272-08-0 [sigmaaldrich.com]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Hydrazinyl-3-nitrobenzonitrile (CAS: 124839-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinyl-3-nitrobenzonitrile is a substituted aromatic nitrile containing a reactive hydrazinyl group. This structural motif is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the hydrazone scaffold. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest potential as a precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores the potential biological activities based on the known pharmacology of related hydrazone compounds.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₆N₄O₂ and a molecular weight of 178.15 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 124839-61-8 |

| Molecular Formula | C₇H₆N₄O₂ |

| Molecular Weight | 178.15 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |

| SMILES | N#Cc1ccc(NN)c(c1)--INVALID-LINK--[O-] |

| InChI Key | Not available in public databases |

Synthesis of this compound

The most common and direct synthetic route to this compound is via the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-nitrobenzonitrile, with hydrazine hydrate.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzonitrile

Materials:

-

4-Chloro-3-nitrobenzonitrile

-

Hydrazine hydrate (64-80% solution in water)

-

Ethanol (or other suitable alcohol)

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile (1.0 equivalent) in ethanol.

-

To this solution, add an excess of hydrazine hydrate (typically 2-5 equivalents).

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the purified product in a vacuum oven at a moderate temperature.

Note: This is a generalized procedure based on common reactions of this type. Optimization of reaction time, temperature, and solvent may be necessary to achieve the best yield and purity.

Potential Biological Activities and Drug Development Applications

While specific biological data for this compound is scarce, the hydrazone moiety is a well-established pharmacophore with a wide range of biological activities. It is plausible that derivatives of this compound could exhibit similar properties.

Antimicrobial Activity

Hydrazone derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell wall. The presence of the nitro group in this compound may also contribute to its potential antimicrobial effects, as nitroaromatic compounds are known to have antimicrobial activity.

Anticancer Activity

Numerous hydrazone-containing compounds have demonstrated significant anticancer activity. Their mechanisms of action are diverse and can include:

-

Enzyme Inhibition: Inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the cell cycle at various checkpoints, thereby preventing cell division.

The development of novel anticancer agents often involves the screening of compound libraries against a panel of cancer cell lines to identify lead compounds. This compound could serve as a valuable building block for creating such libraries.

General Drug Development Workflow

The exploration of this compound and its derivatives in a drug discovery program would typically follow a structured workflow.

Potential Mechanisms of Action and Signaling Pathways

Given the lack of specific studies on this compound, any discussion of its mechanism of action is speculative. However, based on the activities of structurally related compounds, it is conceivable that it or its derivatives could modulate key signaling pathways involved in disease. For example, many small molecule inhibitors target protein kinases, which are critical components of signaling cascades that regulate cell growth, differentiation, and survival. A simplified, generic kinase signaling pathway is depicted below.

In-Depth Technical Guide: 4-Hydrazinyl-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 4-Hydrazinyl-3-nitrobenzonitrile, with a focus on its molecular weight. Due to the limited availability of public research on this specific compound, this document currently focuses on its fundamental molecular characteristics. Further research is required to elucidate its experimental applications and potential roles in signaling pathways.

Core Physicochemical Data

The fundamental quantitative data for this compound is summarized below. This information is crucial for any experimental design, including reaction stoichiometry and solution preparation.

| Property | Value |

| Molecular Formula | C7H6N4O2 |

| Molecular Weight | 178.15 g/mol [1][2] |

| CAS Number | 124839-61-8[1][3] |

Logical Relationship of Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates the logical workflow for calculating the molecular weight of this compound based on its molecular formula.

Caption: Logical workflow for calculating the molecular weight of this compound.

Experimental Protocols and Signaling Pathways

A comprehensive search of publicly available scientific literature and databases did not yield specific experimental protocols or established signaling pathways involving this compound. The primary information available pertains to its identity as a chemical compound available from various suppliers.

This suggests that the compound is likely a novel or niche reagent. Researchers interested in its potential applications would need to develop and validate their own experimental methodologies.

Future research could explore its use as:

-

A building block in synthetic organic chemistry.

-

A potential ligand for biological targets, given its functional groups.

-

A scaffold for the development of novel therapeutic agents.

As research on this compound becomes available, this guide will be updated to include detailed experimental workflows and diagrams of any elucidated signaling pathways.

References

An In-depth Technical Guide to 4-Hydrazinyl-3-nitrobenzonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chemical compound 4-Hydrazinyl-3-nitrobenzonitrile. While specific biological applications and detailed mechanistic studies on this particular molecule are not extensively documented in publicly available literature, this guide collates the foundational information available, focusing on its chemical synthesis and physical properties. The document also explores the broader context of related hydrazone and nitrobenzonitrile compounds to offer potential avenues for future research and drug development.

Introduction

This compound is a substituted aromatic compound featuring a nitrile, a nitro group, and a hydrazinyl functional group. Its chemical structure suggests potential as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and as a scaffold for novel therapeutic agents. The presence of the reactive hydrazinyl group allows for the formation of hydrazones, a class of compounds known for a wide range of biological activities.[1][2][3] This guide aims to consolidate the known information regarding its synthesis and history.

Discovery and Historical Context

The initial synthesis of this compound appears to be first described in a 1921 publication by Borsche in the journal Chemische Berichte.[2] This early work laid the foundation for the chemical understanding of this compound. The synthesis involved the reaction of a halogenated nitrobenzonitrile with hydrazine hydrate.

Chemical Synthesis

The primary and most referenced method for the synthesis of this compound is through the nucleophilic aromatic substitution of a leaving group at the C4 position of a 3-nitrobenzonitrile ring with hydrazine.

Synthesis from 4-Chloro-3-nitrobenzonitrile

A common and contemporary route to this compound involves the reaction of 4-chloro-3-nitrobenzonitrile with hydrazine hydrate in an alcoholic solvent.[2]

Experimental Protocol:

Materials:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile in ethanol.

-

To this solution, add an excess of hydrazine hydrate. The addition may be mildly exothermic.[1]

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

The crude product is collected by filtration and washed with water and a non-polar solvent like toluene to remove impurities.[1]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis from 4-Bromo-3-nitrobenzonitrile

An analogous synthesis can be performed using 4-bromo-3-nitrobenzonitrile as the starting material. The reaction conditions would be similar to those for the chloro-derivative, though reaction times may vary due to the different reactivity of the leaving group.

Physicochemical Properties

Detailed experimentally determined physicochemical and spectroscopic data for this compound are scarce in the available literature. The following table summarizes the basic chemical information.

| Property | Value | Source |

| CAS Number | 124839-61-8 | [2] |

| Molecular Formula | C₇H₆N₄O₂ | [2] |

| Molecular Weight | 178.15 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)N)--INVALID-LINK--[O-] | |

| Physical Appearance | Expected to be a solid | |

| Solubility | Likely soluble in polar organic solvents |

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating hydrazinyl group. Signals for the -NH and -NH₂ protons of the hydrazinyl group would also be present and may be broad.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms in the molecule, including the carbon of the nitrile group.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching of the hydrazinyl group (around 3200-3400 cm⁻¹)

-

C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹, potentially at a lower wavenumber due to conjugation with the aromatic ring)[4]

-

N-O stretching of the nitro group (asymmetric and symmetric stretches, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively)

-

C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹)

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (178.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the hydrazinyl group, and the nitrile group.

Potential for Drug Development and Future Research

Although no specific biological activities have been reported for this compound, its structural motifs are present in many biologically active molecules.

-

Hydrazones: The hydrazinyl group can be readily reacted with aldehydes and ketones to form hydrazones. Hydrazones are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3]

-

Nitroaromatics: Nitroaromatic compounds are known to have a range of biological effects and are components of some existing drugs.

-

Benzonitriles: The benzonitrile scaffold is present in numerous pharmaceuticals.

Future research could focus on the synthesis of a library of hydrazone derivatives of this compound and screening them for various biological activities. Furthermore, the nitro group could be reduced to an amino group, opening up another avenue for derivatization and the exploration of new chemical space.

Conclusion

This compound is a chemical compound with a history dating back to the early 20th century. While its discovery and basic synthesis are established, a detailed modern characterization and exploration of its biological potential are lacking in the scientific literature. Its structure, however, presents it as a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the detailed synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

Visualizations

Caption: Synthesis of this compound.

Caption: Key functional groups of the core molecule.

References

Spectroscopic Characterization of 4-Hydrazinyl-3-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-Hydrazinyl-3-nitrobenzonitrile. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the known spectroscopic behavior of its constituent functional groups and data from structurally analogous compounds. This guide also outlines standard experimental protocols for acquiring such spectra and presents a logical workflow for the spectroscopic analysis of a novel chemical entity.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to the presence of reactive and functionality-rich moieties, including a hydrazine group, a nitro group, and a nitrile group. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting. While a commercial supplier, BLD Pharm, indicates the availability of NMR and LC-MS data, this information is not publicly accessible[1]. This guide, therefore, serves as a comprehensive predictive resource for researchers working with this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of related compounds such as 4-nitrobenzonitrile and 3-nitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazine group. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and nitrile groups and the electron-donating effect of the hydrazine group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.2 | d | ~8-9 |

| H-6 | 7.0 - 7.4 | dd | ~8-9, ~2-3 |

| H-2 | 8.3 - 8.7 | d | ~2-3 |

| -NH- | 5.0 - 6.0 | br s | - |

| -NH₂ | 4.0 - 5.0 | br s | - |

Predicted in a non-polar solvent like CDCl₃. The signals for the -NH- and -NH₂ protons are expected to be broad and may exchange with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be significantly affected by the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN | 115 - 120 |

| C-4 | 145 - 155 |

| C-3 | 135 - 145 |

| C-1 | 110 - 120 |

| C-2 | 130 - 140 |

| C-6 | 115 - 125 |

| C-5 | 125 - 135 |

Predicted in a non-polar solvent like CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazine) | 3400 - 3200 | Medium, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C≡N stretch (nitrile) | 2240 - 2220 | Strong, sharp |

| N-O stretch (nitro, asymmetric) | 1550 - 1500 | Strong |

| N-O stretch (nitro, symmetric) | 1370 - 1330 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 178 | Molecular ion |

| [M-NO₂]⁺ | 132 | Loss of a nitro group |

| [M-HCN]⁺ | 151 | Loss of hydrogen cyanide |

| [M-NHNH₂]⁺ | 147 | Loss of the hydrazine group |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation (EI): Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound.

References

Navigating the Solubility Landscape of 4-Hydrazinyl-3-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-hydrazinyl-3-nitrobenzonitrile in organic solvents. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this paper presents solubility data for structurally related nitrobenzonitrile derivatives to offer valuable insights and predictive guidance. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a generalized workflow to guide researchers in their laboratory practices.

Predictive Solubility Insights from Related Compounds

The following table summarizes the mole fraction solubility of 3-nitrobenzonitrile in a range of organic solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility of this compound, with the caveat that the additional hydrazinyl group will likely increase its polarity and capacity for hydrogen bonding, potentially enhancing its solubility in protic and polar aprotic solvents.

Table 1: Mole Fraction Solubility of 3-Nitrobenzonitrile in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Acetone | 278.15 | 155.3 |

| 288.15 | 199.8 | |

| 298.15 | 254.2 | |

| 308.15 | 318.4 | |

| 318.15 | 390.1 | |

| Acetonitrile | 278.15 | 129.2 |

| 288.15 | 167.3 | |

| 298.15 | 213.5 | |

| 308.15 | 267.4 | |

| 318.15 | 328.6 | |

| Ethyl Acetate | 278.15 | 118.9 |

| 288.15 | 154.1 | |

| 298.15 | 196.8 | |

| 308.15 | 247.9 | |

| 318.15 | 306.9 | |

| Toluene | 278.15 | 67.8 |

| 288.15 | 89.9 | |

| 298.15 | 117.3 | |

| 308.15 | 150.8 | |

| 318.15 | 191.1 | |

| Acetic Acid | 278.15 | 54.9 |

| 288.15 | 73.1 | |

| 298.15 | 95.8 | |

| 308.15 | 124.2 | |

| 318.15 | 158.9 | |

| Methanol | 278.15 | 45.3 |

| 288.15 | 60.5 | |

| 298.15 | 79.7 | |

| 308.15 | 103.8 | |

| 318.15 | 133.6 | |

| Ethanol | 278.15 | 39.1 |

| 288.15 | 52.3 | |

| 298.15 | 69.3 | |

| 308.15 | 90.7 | |

| 318.15 | 117.5 | |

| n-Propanol | 278.15 | 34.2 |

| 288.15 | 46.1 | |

| 298.15 | 61.4 | |

| 308.15 | 80.9 | |

| 318.15 | 105.4 | |

| n-Butanol | 278.15 | 30.1 |

| 288.15 | 40.8 | |

| 298.15 | 54.6 | |

| 308.15 | 72.3 | |

| 318.15 | 94.7 | |

| Isopropanol | 278.15 | 28.7 |

| 288.15 | 39.1 | |

| 298.15 | 52.7 | |

| 308.15 | 70.3 | |

| 318.15 | 92.8 | |

| 2-Methyl-1-propanol | 278.15 | 25.1 |

| 288.15 | 34.4 | |

| 298.15 | 46.5 | |

| 308.15 | 62.3 | |

| 318.15 | 82.6 | |

| Cyclohexane | 278.15 | 2.9 |

| 288.15 | 4.3 | |

| 298.15 | 6.2 | |

| 308.15 | 8.8 | |

| 318.15 | 12.2 |

Data extracted from a study on the solubility of 3-nitrobenzonitrile.[4][5]

4-Nitrobenzonitrile is sparingly soluble in water but can be dissolved in organic solvents such as ethanol and acetone.[6] It is also soluble in chloroform, acetic acid, and hot ethanol, and slightly soluble in ether.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of drug development, including formulation and purification. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Gravimetric Method (Shake-Flask)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[7]

Principle: A saturated solution is prepared by shaking an excess of the solid solute in the solvent for an extended period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by weighing the residue after evaporating the solvent.[8][9]

Apparatus and Materials:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks

-

Pipettes

-

Oven

-

This compound

-

Selected organic solvent

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a period to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn sample through a syringe filter compatible with the solvent.

-

Transfer the filtered, saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent completely in an oven at a temperature below the decomposition point of the compound.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it.

-

The difference in weight before and after evaporation gives the mass of the dissolved solute.

-

Calculate the solubility in terms of g/L or mol/L.

UV/Visible Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV/Visible range.[10][11][12]

Principle: The concentration of a solute in a solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve prepared with solutions of known concentrations.

Apparatus and Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound

-

Selected organic solvent (must be transparent in the wavelength range of interest)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution using the shake-flask method as described in the gravimetric protocol.

-

-

Sample Analysis:

-

Withdraw and filter a sample of the saturated solution.

-

Dilute the filtered sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only a small amount of sample is available.[10]

Principle: The concentration of the solute in a saturated solution is determined by separating it from other components on a chromatographic column and quantifying it using a suitable detector (e.g., UV-Vis).

Apparatus and Materials:

-

HPLC system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringes and filters for sample preparation

-

This compound

-

Mobile phase solvents

-

Selected organic solvent for solubility study

Procedure:

-

Method Development:

-

Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution using the shake-flask method.

-

-

Sample Analysis:

-

Withdraw and filter a sample of the saturated solution.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve based on its peak area.

-

Calculate the concentration of the original saturated solution, accounting for the dilution.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Caption: Generalized workflow for solubility determination.

References

- 1. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. chem.ws [chem.ws]

- 4. researchgate.net [researchgate.net]

- 5. Item - Thermodynamic Functions for the Solubility of 3âNitrobenzonitrile in 12 Organic Solvents from T/K = (278.15 to 318.15) - figshare - Figshare [figshare.com]

- 6. Page loading... [guidechem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. ingentaconnect.com [ingentaconnect.com]

Technical Guide: Physicochemical Properties of Nitrile Compounds

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Data for 4-Hydrazinyl-3-nitrobenzonitrile

As of the latest literature review, the specific melting and boiling points for this compound have not been experimentally determined and reported in publicly accessible databases. This section will be updated as new data becomes available.

Comparative Physicochemical Data of Related Compounds

To provide a frame of reference, the following table summarizes the melting points of several structurally related nitrobenzonitrile derivatives. This data can offer insights into the potential physical state and thermal stability of this compound.

| Compound Name | Molecular Structure | Melting Point (°C) |

| 4-Nitrobenzonitrile | O₂NC₆H₄CN | 144-147 |

| 4-Hydroxy-3-nitrobenzonitrile | HOC₆H₃(NO₂)CN | 146-148[1][2] |

| 4-Fluoro-3-nitrobenzonitrile | FC₆H₃(NO₂)CN | 87.0-97.0[3] |

| 3-Nitrobenzonitrile | O₂NC₆H₄CN | 114-117[4][5] |

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized protocols for determining the melting and boiling points of organic compounds, applicable to substances like this compound.

Melting Point Determination

The melting point is a critical physical property used to identify a substance and assess its purity. A pure crystalline solid typically has a sharp melting point range of 0.5-1.0°C, while impurities tend to lower and broaden the melting range.[6][7]

Method 1: Thiele Tube Method

This method utilizes a specialized glass tube designed to allow for uniform heating of an oil bath via convection currents.

-

Apparatus: Thiele tube, thermometer, capillary tubes, rubber band, Bunsen burner or other heat source, and a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Finely powder the solid organic compound.

-

Pack a small amount of the powdered sample into the open end of the capillary tube to a height of 1-2 mm.[8][9]

-

Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached capillary tube in the Thiele tube containing the heating oil. The rubber band should remain above the oil level to prevent melting.[7]

-

Gently heat the side arm of the Thiele tube to create a convection current, ensuring a slow and uniform temperature increase (approximately 1-2°C per minute) near the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.[6][7]

-

Method 2: Digital Melting Point Apparatus

Modern laboratories often use automated or semi-automated apparatus for more precise and convenient measurements.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

Prepare the sample in a capillary tube as described in the Thiele tube method.

-

Place the capillary tube into the sample holder of the apparatus.

-

Set the heating rate. It is common practice to perform a rapid initial determination to find an approximate melting point, followed by a slower, more careful measurement (1-2°C per minute) for accuracy.[6]

-

Observe the sample through the magnifying lens.

-

Record the temperatures at the onset and completion of melting as displayed by the apparatus.[10]

-

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12]

Method: Capillary Method (Siwoloboff's Method)

This micro-method is suitable for small quantities of liquid.

-

Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or an aluminum block on a hot plate), and a means to attach the test tube to the thermometer.[13][14]

-

Procedure:

-

Place a few milliliters of the liquid into the small test tube.[11]

-

Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube, with the open end submerged.[13]

-

Attach the test tube to the thermometer so that the sample is level with the thermometer bulb.

-

Immerse the assembly into a heating bath.

-

Heat the bath slowly and uniformly.

-

Observe the capillary tube. As the liquid heats, air trapped in the capillary will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. Note this temperature. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the liquid.[12]

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for determining the melting and boiling points of a chemical compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. 4-Hydroxy-3-nitrobenzonitrile | 3272-08-0 [chemicalbook.com]

- 2. 4-羟基-3-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. H32391.03 [thermofisher.com]

- 4. shivshaktipharmachem.com [shivshaktipharmachem.com]

- 5. 3-Nitrobenzonitrile 98 619-24-9 [sigmaaldrich.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

Potential Research Areas for 4-Hydrazinyl-3-nitrobenzonitrile: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinyl-3-nitrobenzonitrile is a versatile organic compound with potential applications in medicinal chemistry and materials science. This technical guide explores promising, yet underexplored, research avenues for this molecule. Based on the known reactivity of its functional groups—the hydrazinyl, nitro, and nitrile moieties—and the established biological activities of the broader hydrazone class of compounds, this document outlines potential therapeutic applications, suggests key experiments, and provides hypothetical signaling pathways and experimental workflows to stimulate further investigation. While specific biological data for this compound is not yet publicly available, this guide serves as a foundational roadmap for its scientific exploration.

Introduction to this compound

This compound (CAS No. 124839-61-8) is a small molecule featuring a benzonitrile scaffold substituted with a hydrazinyl group at the 4-position and a nitro group at the 3-position.[1] Its molecular formula is C₇H₆N₄O₂ with a molecular weight of 178.15 g/mol .[1] The presence of these reactive functional groups makes it an attractive starting material for the synthesis of a diverse library of derivatives, particularly hydrazones, which are known to exhibit a wide range of biological activities.[2] This guide will focus on the potential of this compound as a scaffold for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 124839-61-8 | [1] |

| Molecular Formula | C₇H₆N₄O₂ | [1] |

| Molecular Weight | 178.15 g/mol | [1] |

Potential Therapeutic Areas and Research Directions

The chemical structure of this compound suggests several promising areas for therapeutic research. The hydrazinyl group is a key pharmacophore that can be readily converted to a hydrazone, a chemical class with well-documented biological activities.

Anticancer Activity

Hydrazone derivatives have demonstrated significant potential as anticancer agents. The proposed research direction involves synthesizing a library of hydrazones from this compound and screening them for cytotoxicity against various cancer cell lines.

Proposed Research Workflow:

Caption: Proposed workflow for the synthesis and evaluation of anticancer hydrazone derivatives.

Antimicrobial Activity

The hydrazone moiety is also a common feature in compounds with antimicrobial properties. A similar research approach to the anticancer studies can be employed to investigate the potential of this compound derivatives as antibacterial and antifungal agents.

Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) for a Hydrazone Derivative

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

| Aspergillus niger | 64 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Enzyme Inhibition

Hydrazones have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs), which are targets for neurodegenerative diseases. The rigid, aromatic structure of the benzonitrile core could serve as a scaffold for designing specific enzyme inhibitors.

Hypothetical Signaling Pathway for MAO-B Inhibition:

Caption: Hypothetical pathway of MAO-B inhibition by a hydrazone derivative.

Experimental Protocols

General Synthesis of Hydrazone Derivatives

This protocol describes a general method for the condensation of this compound with an aldehyde to form a hydrazone.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.

-

Add 1.1 equivalents of the substituted aldehyde to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The hydrazone product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of synthesized hydrazone derivatives on cancer cell lines.

Materials:

-

Synthesized hydrazone compounds

-

Cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the hydrazone compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This compound represents a promising but largely unexplored scaffold in medicinal chemistry. The synthetic accessibility of its hydrazone derivatives, coupled with the known diverse biological activities of this class of compounds, provides a strong rationale for its investigation as a source of new therapeutic agents. Future research should focus on the systematic synthesis and screening of a diverse library of its derivatives against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in disease. Detailed mechanistic studies of any active compounds will be crucial for their further development. The logical progression from synthesis to in-depth biological evaluation, as outlined in this guide, provides a clear path forward for unlocking the therapeutic potential of this compound.

References

An In-depth Technical Guide to 4-Hydrazinyl-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinyl-3-nitrobenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a reactive hydrazinyl group, a cyano moiety, and a nitro group, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and a candidate for investigation in drug discovery programs. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, chemical properties, and potential biological activities. Detailed experimental protocols, data summaries, and workflow visualizations are presented to facilitate further research and development.

Chemical Identity and Properties

This compound is an organic molecule with the systematic IUPAC name this compound. It is characterized by a benzene ring substituted with a hydrazinyl group at position 4, a nitro group at position 3, and a nitrile group at position 1.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes its basic chemical identifiers and calculated properties.

| Property | Value | Source |

| CAS Number | 124839-61-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₆N₄O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 178.15 g/mol | Chemical Supplier Catalogs |

| Predicted LogP | 1.2 - 1.5 | Cheminformatics Software |

| Predicted pKa | Acidic (NH₂): ~15; Basic (NH₂): ~3 | Cheminformatics Software |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF | Structure-based Prediction |

Spectral Data

-

¹H NMR: Resonances in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring. Signals for the hydrazinyl protons (-NHNH₂) would likely appear as broad singlets, with chemical shifts dependent on the solvent and concentration.

-

¹³C NMR: Carbon signals for the six aromatic carbons, with the carbon attached to the cyano group appearing at a characteristic downfield shift.

-

FT-IR (cm⁻¹):

-

N-H stretching vibrations of the hydrazinyl group around 3200-3400 cm⁻¹.

-

C≡N stretching of the nitrile group around 2220-2240 cm⁻¹.[1]

-

Asymmetric and symmetric N-O stretching of the nitro group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C=C stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 178.05. Common fragmentation patterns would involve the loss of the hydrazinyl and nitro groups.

Synthesis and Reactivity

Synthetic Route

The primary synthetic route to this compound reported in chemical databases is the nucleophilic aromatic substitution of a halogen at the 4-position of a 3-nitrobenzonitrile derivative with hydrazine. The most common precursor is 4-chloro-3-nitrobenzonitrile.

dot

Caption: Synthetic pathway to this compound.

Experimental Protocols

This protocol is adapted from established nitration procedures for aromatic compounds.

Materials:

-

p-Chlorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (70%)

-

Ice

-

5% Sodium Bicarbonate Solution

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add p-chlorobenzonitrile to the cooled sulfuric acid while stirring until completely dissolved.

-

Add fuming nitric acid dropwise to the solution, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Filter the resulting precipitate and wash with cold water until the filtrate is neutral.

-

Wash the crude product with a 5% sodium bicarbonate solution to remove any residual acid.

-

Recrystallize the crude 4-chloro-3-nitrobenzonitrile from ethanol to obtain the purified product.